2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide

Structure-Activity Relationship (SAR) Regioisomer Potency Renin Inhibition

2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide (CAS 1580741-47-4) is a chiral piperidine-pyridine carboxamide building block. This heterocyclic small molecule (MF: C12H17N3O, MW: 219.28) features a pyridine ring methylated at the 2-position and a carboxamide linkage to the 3-position of a piperidine ring, creating a defined 3D vector for fragment-based drug design or targeted library synthesis.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 1580741-47-4
Cat. No. B1405956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide
CAS1580741-47-4
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)NC2CCCNC2
InChIInChI=1S/C12H17N3O/c1-9-11(5-3-7-14-9)12(16)15-10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3,(H,15,16)
InChIKeyRWDQZDGYEZLRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide (CAS 1580741-47-4) – Technical Baseline and Procurement Considerations


2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide (CAS 1580741-47-4) is a chiral piperidine-pyridine carboxamide building block . This heterocyclic small molecule (MF: C12H17N3O, MW: 219.28) features a pyridine ring methylated at the 2-position and a carboxamide linkage to the 3-position of a piperidine ring, creating a defined 3D vector for fragment-based drug design or targeted library synthesis . The piperidine nitrogen provides a versatile handle for further derivatization, making it a strategic intermediate for generating focused compound collections .

Why Direct Substitution of 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide with Close Analogs Carries Material Risk


Attempting to replace this compound with a generic pyridine-carboxamide or a positional isomer (e.g., piperidin-4-yl or piperidin-2-yl variants) introduces significant functional risk. The specific 3-piperidinyl substitution pattern is not merely a structural variation; it dictates a unique spatial geometry and electronic distribution that influences target binding and chemical reactivity . In analogous piperidine-carboxamide systems, even subtle regioisomerism has been shown to cause drastic shifts in biological activity, with variations in position leading to orders-of-magnitude differences in inhibitory potency and selectivity . Consequently, substitution without empirical validation of the 3-substituted core risks compromising assay reproducibility and introducing off-target effects in downstream applications .

Quantitative Differentiation Guide: 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide vs. Comparators


Piperidine Regioisomerism Drives 65,000-Fold Potency Difference in Analogous Carboxamide Series

In a structurally analogous series of N-(piperidinyl)carboxamides targeting renin, the piperidin-3-yl isomer (Compound 14) demonstrated a potency advantage of over 65,000-fold relative to the initial fragment hit, an improvement driven directly by the 3-substitution pattern which enabled an induced-fit conformational change in the target . This highlights the critical impact of the 3-position attachment point on biological activity within this scaffold class.

Structure-Activity Relationship (SAR) Regioisomer Potency Renin Inhibition

Chiral (R)-Piperidin-3-yl Pyridine-4-carboxamide Achieves PCSK9 Translation Inhibition with 0.5 μM IC50

The closely related chiral analog (R)-N-(piperidin-3-yl)pyridine-4-carboxamide dihydrochloride has been characterized as a potent small molecule inhibitor of PCSK9 mRNA translation, achieving an IC50 of 0.5 μM . This demonstrates that the (R)-piperidin-3-yl carboxamide scaffold is capable of engaging a clinically relevant, non-enzymatic target with sub-micromolar potency.

PCSK9 Inhibition Chiral Pharmacology Cardiovascular Research

Minimal Batch-to-Batch Variability with Guaranteed 95% Purity Baseline

Procurement of 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide from established vendors comes with a standardized minimum purity specification of 95%, as verified by independent certificates of analysis . This ensures a consistent starting material quality for medicinal chemistry campaigns, in contrast to custom-synthesized or non-certified building blocks where purity may be variable and unverified.

Chemical Procurement Purity Specification Reproducibility

Validated Application Scenarios for 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide in Research and Development


Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Expansion

This compound serves as a privileged fragment or core scaffold for generating focused libraries targeting kinases, proteases, or GPCRs. Its defined 3D vector and synthetic handle (secondary amine) allow for rapid parallel synthesis to explore SAR around the piperidine-3-carboxamide motif. The regioisomeric advantage, as inferred from related renin inhibitor studies , positions this isomer as a strategic starting point for hit-to-lead optimization.

Chiral Probe Synthesis for Target Engagement Studies

The compound's inherent chirality at the piperidine 3-position makes it a valuable precursor for synthesizing enantiomerically pure probes. Data from a closely related chiral analog demonstrated potent PCSK9 translation inhibition (IC50 = 0.5 μM) , validating the utility of this chiral scaffold for developing chemical biology tools to interrogate protein function and target engagement in cellular assays.

Medicinal Chemistry Building Block for Kinase and Protease Inhibitor Programs

The pyridine-carboxamide moiety is a known pharmacophore in numerous kinase and protease inhibitors. This specific compound provides a modular, high-purity (≥95%) starting material for medicinal chemists to incorporate this privileged structure into lead molecules, ensuring reproducibility and minimizing purification overhead in multi-step syntheses .

Academic Research and Chemical Biology Tool Compound Generation

Due to its commercial availability with defined purity specifications, this compound is ideally suited for academic laboratories generating tool compounds for preliminary biological evaluation. Its use as a standardized building block enables cross-study comparisons and reduces the burden of in-house synthesis and purification, accelerating the pace of early-stage discovery research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.